

# In-Depth Technical Guide: Kinase Selectivity Profile of CE-245677

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## Compound of Interest

Compound Name: CE-245677

Cat. No.: B1668770

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## Abstract

**CE-245677** is a potent, orally bioavailable, and reversible small molecule inhibitor targeting the receptor tyrosine kinases Tie2 (TIE-2/TEK) and Tropomyosin receptor kinases A (TrkA) and B (TrkB).[1] Developed by Pfizer, it demonstrated significant therapeutic potential in preclinical models. However, its clinical development was halted due to central nervous system (CNS) adverse events observed in Phase I trials. This guide provides a comprehensive overview of the kinase selectivity profile of **CE-245677**, details of relevant signaling pathways, and generalized experimental protocols for kinase inhibitor profiling.

## Kinase Selectivity Profile

**CE-245677** exhibits high potency against its primary targets, Tie2 and TrkA/B kinases. The available data, primarily from cellular assays, demonstrates low nanomolar efficacy.

## Quantitative Kinase Inhibition Data

The inhibitory activity of **CE-245677** against its key targets has been quantified by cellular IC<sub>50</sub> values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a cellular context.

Kinase Target	Cellular IC50 (nM)
Tie2	4.7
TrkA/B	1

Table 1: Cellular IC50 values for CE-245677 against its primary kinase targets.[\[1\]](#)

## Selectivity Against Other Kinases

While a comprehensive public kinome scan profiling **CE-245677** against a broad panel of kinases is not readily available, published information indicates high selectivity. **CE-245677** displays over 100-fold greater selectivity for Tie2 and TrkA/B compared to other angiogenic receptor tyrosine kinases, including:

- KDR (VEGFR2)
- PDGFR (Platelet-Derived Growth Factor Receptor)
- FGFR (Fibroblast Growth Factor Receptor)[\[1\]](#)

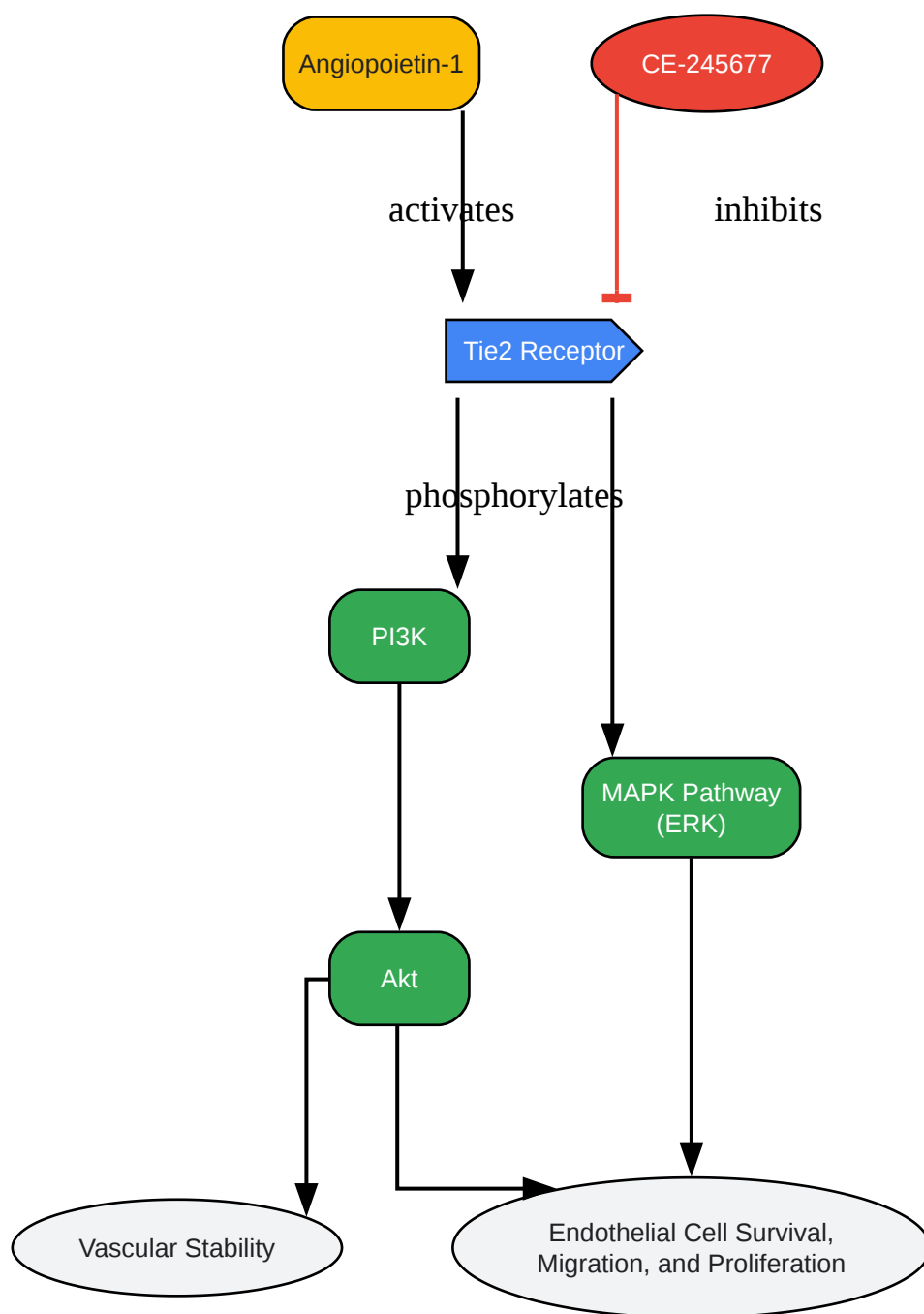
This high selectivity is a critical attribute for a targeted kinase inhibitor, as it minimizes off-target effects.

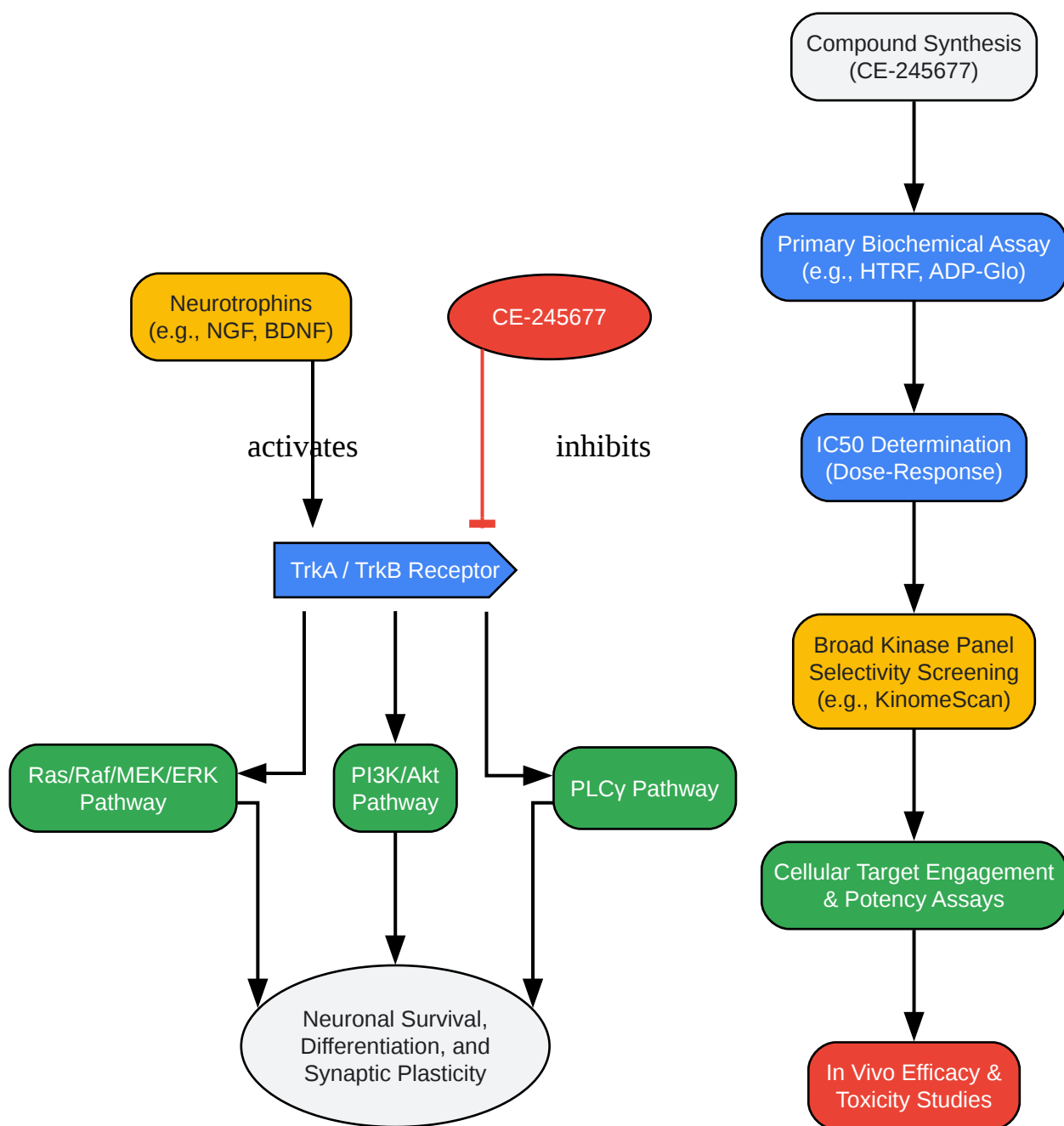
## Signaling Pathways

**CE-245677** exerts its biological effects by inhibiting the signaling cascades downstream of the Tie2 and Trk receptors. These pathways are crucial in regulating angiogenesis, neuronal survival, and proliferation.

### Tie2 Signaling Pathway

The Tie2 signaling pathway is principally activated by its angiopoietin ligands (Ang1 and Ang2) and plays a pivotal role in angiogenesis and vascular stability. Inhibition of Tie2 by **CE-245677** disrupts these processes.





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## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Kinase Selectivity Profile of CE-245677]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668770#ce-245677-kinase-selectivity-profile]

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